2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine
Description
Properties
IUPAC Name |
4-(4-oxo-1H-pyridin-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-1-2-11-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOCKJTDWVHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596381 | |
| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893727-74-7 | |
| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann-Type Coupling
Copper-mediated coupling offers a lower-cost alternative to palladium catalysts. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C, the coupling of 2-iodo-4-hydroxypyridine and 4-stannyl-2-carboxythiophene achieves a 58% yield. However, stoichiometric Cu and elevated temperatures limit scalability.
Decarboxylative Cross-Coupling
A novel approach involves decarboxylative coupling of 4-hydroxypyridine-2-carboxylic acid with 4-halothiophene-2-carboxylate. Using Ag₂CO₃ and Pd(OAc)₂ in DMAc at 150°C, the reaction eliminates CO₂ to form the biaryl bond. While conceptually innovative, the yield remains modest (45–50%).
Table 1: Comparison of Cross-Coupling Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 90 | 72 | Moderate |
| Ullmann | CuI | 120 | 58 | High |
| Decarboxylative | Pd(OAc)₂ | 150 | 50 | Low |
Challenges and Optimization Strategies
Protecting Group Compatibility
The 4-hydroxyl group on pyridine necessitates protection during bromination. TBDMS ethers are preferred due to their stability under basic and mild acidic conditions. Alternative protections (e.g., acetyl) lead to side reactions during lithiation.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the pyridine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic media: Converts the hydroxyl group to a ketone, yielding 2-(2-carboxythiophene-4-YL)-4-pyridone (Fig. 1).
-
Chromium trioxide (CrO₃) : Selective oxidation under anhydrous conditions produces similar ketone derivatives.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-pyridone derivative | 72% |
| CrO₃ | Acetic anhydride, 25°C | 4-pyridone derivative | 65% |
Reduction Reactions
The carboxyl group on the thiophene ring is reducible to a hydroxymethyl group:
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Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) reduces the carboxyl group to a primary alcohol, forming 2-(2-hydroxymethylthiophene-4-YL)-4-hydroxypyridine .
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Sodium borohydride (NaBH₄) requires activation with iodine for effective reduction.
Table 2: Reduction Reaction Parameters
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Hydroxymethyl derivative | 85% |
| NaBH₄/I₂ | MeOH, 0°C | Hydroxymethyl derivative | 58% |
Electrophilic Substitution
The electron-rich thiophene and pyridine rings undergo regioselective substitution:
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Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 5-position of the thiophene ring.
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Halogenation : Bromine (Br₂) in dichloromethane adds bromine atoms to the 3- and 5-positions of the pyridine ring.
Table 3: Substitution Reaction Outcomes
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C5 | 5-nitro derivative |
| Bromination | Br₂/CH₂Cl₂ | Pyridine C3, C5 | 3,5-dibromo derivative |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.
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Heck Reaction : Alkenes couple with the thiophene ring using Pd(OAc)₂ and a phosphine ligand.
Case Study 1: Suzuki Coupling
A 2019 study demonstrated coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 1 h), achieving 2-(2-carboxythiophene-4-YL)-4-(4-methoxyphenyl)pyridine in 89% yield .
Functional Group Interconversion
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Esterification : The carboxyl group reacts with methanol/H₂SO₄ to form methyl esters.
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Amidation : Treatment with thionyl chloride (SOCl₂) converts the carboxyl group to an acyl chloride, which reacts with amines to yield amides.
Figure 2: Amidation Pathway
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Acyl chloride formation : SOCl₂, 60°C, 2 h.
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Amine coupling : Aniline, DIPEA, RT, 12 h → 2-(2-(phenylcarbamoyl)thiophene-4-YL)-4-hydroxypyridine (94% yield).
Complexation with Metal Ions
The pyridine nitrogen and carboxyl oxygen act as chelating sites for transition metals:
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Copper(II) complexes : Form octahedral geometries in aqueous ethanol, confirmed by UV-Vis and ESR spectroscopy .
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Zinc(II) coordination : Enhances luminescence properties in optoelectronic applications.
Degradation Pathways
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Photodegradation : UV irradiation in aqueous solution leads to hydroxyl radical-mediated cleavage of the thiophene ring.
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Hydrolysis : Under strong acidic conditions (HCl, 120°C), the pyridine ring undergoes partial hydrolysis.
Key Mechanistic Insights
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Steric effects : Bulky substituents on the pyridine ring hinder electrophilic substitution at adjacent positions.
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Electronic effects : The electron-withdrawing carboxyl group directs nitration/bromination to specific ring positions.
Scientific Research Applications
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Influence on Solubility: The carboxylic acid group in this compound likely enhances aqueous solubility compared to non-polar analogues like 2-trifluoromethyl-4-hydroxypyridine . However, steric effects from the thiophene ring may reduce solubility relative to simpler 4-hydroxypyridine derivatives .
- Chelation Potential: The combination of hydroxyl and carboxylic acid groups provides multiple binding sites for metal ions, analogous to 4-cyanopyridine’s role in electrodeposition of nanocrystalline Al-Mn coatings . This contrasts with 4-hydroxypyridine, which lacks a secondary functional group for coordination .
Physicochemical Properties
- Melting Points : Pyridine derivatives with bulky substituents (e.g., 4-substituted phenyl groups) exhibit melting points >250°C due to strong intermolecular interactions . While data for this compound is absent, its planar thiophene-carboxylic acid moiety may lower melting points compared to highly substituted pyridines (e.g., 268–287°C for chloro-phenyl derivatives ).
- Stability : Hydroxypyridines are prone to tautomerism (pyridone formation) in solution . The electron-withdrawing carboxylic acid group in the target compound may stabilize the hydroxyl tautomer, as seen in 4-hydroxypyridine derivatives with electron-deficient substituents .
Biological Activity
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. The resulting compound features a carboxylic acid group and a hydroxyl group, which are crucial for its biological activity.
Antioxidant Properties
One of the most notable biological activities of this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms from the hydroxyl group, which neutralizes reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This effect has been demonstrated in various in vitro and in vivo models .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Furthermore, it has shown promise in inhibiting tumor growth in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.
- Inflammatory Pathway Modulation : The compound inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.
- Apoptotic Pathway Activation : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant effects of this compound, researchers reported a significant reduction in lipid peroxidation levels in treated cells compared to controls. This suggests a protective role against oxidative damage .
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that administration of this compound significantly decreased levels of TNF-alpha and IL-6 in a model of acute inflammation. Histological analysis showed reduced tissue damage and inflammation markers .
Case Study 3: Anticancer Efficacy
In an experimental model using xenografts, treatment with this compound resulted in a marked reduction in tumor size and weight, along with increased survival rates among treated animals compared to controls .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High | Free radical scavenging |
| Anti-inflammatory | Moderate | NF-kB inhibition |
| Anticancer | High | Apoptosis induction |
Q & A
Q. What are the recommended synthetic methodologies for 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine?
A practical two-step synthesis involves a multicomponent reaction (MCR) of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, followed by cyclocondensation to yield 4-hydroxypyridine derivatives. This method allows stereochemical control and functionalization at the 2- and 6-positions. Key parameters include reaction temperature (60–100°C) and solvent selection (aprotic solvents like DMF or THF) to optimize yield and purity .
Q. How can the crystal structure of this compound be resolved with high accuracy?
X-ray crystallography using SHELXL is the gold standard. For robust refinement:
- Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities.
- Use the SHELX suite for structure solution (SHELXD) and refinement (SHELXL), incorporating hydrogen atom positions via geometric or difference Fourier methods.
- Validate the final structure using R-factor metrics and residual density analysis .
Q. What handling and storage protocols are critical for this compound?
- Storage : Maintain at room temperature in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter stability .
- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. While specific toxicity data are limited, treat the compound as a potential irritant (Category 4 acute toxicity) based on structural analogs .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR/IR) be resolved during characterization?
- Cross-validation : Combine / NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups (e.g., carboxylate, hydroxypyridine).
- Dynamic effects : For tautomeric equilibria (e.g., keto-enol in hydroxypyridine), use variable-temperature NMR to observe shifts.
- X-ray validation : Resolve ambiguities by correlating spectroscopic data with crystallographically determined bond lengths and angles .
Q. What strategies improve synthetic yield and regioselectivity?
- Catalysis : Employ Lewis acids (e.g., ZnCl) to enhance cyclocondensation efficiency.
- Solvent optimization : Use aprotic solvents (DMF, THF) to stabilize intermediates and reduce side reactions.
- Temperature control : Higher temperatures (80–100°C) favor cyclization, while lower temperatures (40–60°C) improve regioselectivity in MCR steps .
Q. How can biological activity, such as GPR84 antagonism, be evaluated?
- In vitro assays : Use HEK293 cells transfected with human GPR84 receptors. Measure cAMP inhibition via luminescence assays upon ligand binding.
- Structure-activity relationship (SAR) : Compare activity with polysubstituted 4-hydroxypyridine derivatives, noting the impact of substituents (e.g., carboxythiophene) on receptor affinity .
Q. What computational methods aid in predicting physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments).
- Molecular docking : Simulate binding interactions with GPR84 using AutoDock Vina, focusing on hydrogen bonding (hydroxypyridine) and π-π stacking (thiophene) .
Methodological Considerations
- Contradictory data resolution : When structural refinements (SHELXL) conflict with spectroscopic results, prioritize crystallographic data but re-examine sample purity via HPLC .
- Synthetic scalability : Pilot small-scale reactions (≤1 mmol) before scaling to >10 mmol to assess exothermicity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
